N-acetylornithine

Catalog No.
S626908
CAS No.
6205-08-9
M.F
C7H14N2O3
M. Wt
174.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-acetylornithine

CAS Number

6205-08-9

Product Name

N-acetylornithine

IUPAC Name

(2S)-2-acetamido-5-aminopentanoic acid

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

JRLGPAXAGHMNOL-LURJTMIESA-N

SMILES

CC(=O)NC(CCCN)C(=O)O

Canonical SMILES

CC(=O)NC(CCC[NH3+])C(=O)[O-]

Isomeric SMILES

CC(=O)N[C@@H](CCC[NH3+])C(=O)[O-]

Role in Arginine Biosynthesis

N-acetylornithine (NAcOrn) plays a crucial role in the biosynthesis of the essential amino acid L-arginine. It acts as an intermediate step in the pathway, where the enzyme N-acetylornithine aminotransferase catalyzes the conversion of N-acetylglutamate semialdehyde (NAGSA) to NAcOrn, requiring the cofactor pyridoxal 5'-phosphate (PLP) []. This reaction is essential for maintaining cellular arginine levels, which are crucial for various physiological processes including protein synthesis, nitric oxide production, and immune function [].

Potential Biomarker for Kidney Function

Studies suggest NAcOrn may serve as a potential biomarker for kidney function. Research has shown that individuals with chronic kidney disease (CKD) often exhibit higher levels of NAcOrn in their blood compared to healthy individuals []. This is likely because impaired kidney function reduces the ability to effectively excrete NAcOrn, leading to its accumulation in the bloodstream. Further research is needed to validate NAcOrn as a reliable biomarker for CKD diagnosis and disease progression monitoring.

Investigation in Plant Defense Mechanisms

NAcOrn has also been identified as a metabolite involved in plant defense mechanisms against herbivores and pathogens. Studies in Arabidopsis thaliana demonstrated that the plant produces NAcOrn in response to the phytohormone methyl jasmonate (MeJA), which plays a role in defense signaling []. This suggests NAcOrn may contribute to plant defense strategies, although the exact mechanisms and its specific function require further investigation.

  • NAcORN is an intermediate metabolite in the enzymatic pathway for L-arginine biosynthesis from L-glutamate [].
  • It's found in trace amounts within human blood plasma [].
  • Several foods, including wheat, nanking cherries, red raspberries, and red bell peppers, contain NAcORN [].

Molecular Structure Analysis

NAcORN possesses the following key structural features:

  • Acetyl group (CH3CO-): Attached to the α-amino group of ornithine, this group influences the molecule's reactivity [].
  • Amino acid backbone: The ornithine moiety (H2N-(CH2)3-CH(NH2)-COOH) provides a basic character due to the presence of amine groups [].
  • Overall chirality: NAcORN exists in the L-configuration, meaning the side chain (CH(NH2)CH2CH2CH(NH2)COOH) is oriented to the left when viewed down the main chain [].

This structure allows NAcORN to participate in specific enzymatic reactions during arginine biosynthesis.


Chemical Reactions Analysis

NAcORN is involved in the following key reactions:

  • Formation: NAcORN is synthesized from N-acetylglutamic semialdehyde by the enzyme N-acetylornithine aminotransferase (EC 2.6.1.11) [].
N-Acetylglutamic semialdehyde + H2O -> NAcORN + Pyruvate
  • Conversion: NAcORN is further converted to N-acetyl-L-citrulline by N-acetylornithine transcarbamylase (EC 2.1.3.1) [].
NAcORN + Carbamoyl phosphate -> N-Acetyl-L-citrulline + Phosphate

These reactions highlight NAcORN's role as a transient intermediate in the arginine biosynthesis pathway.


Physical And Chemical Properties Analysis

  • Due to its limited commercial availability, specific data on melting point, boiling point, and solubility are not readily available.
  • NAcORN is likely water-soluble due to the presence of polar functional groups like amine and carboxylic acid.

NAcORN doesn't have a direct biological action itself. It serves as a substrate in the multi-step enzymatic pathway for L-arginine synthesis. L-arginine is a crucial precursor for protein synthesis, nitric oxide production, and various other physiological processes [].

  • There is limited research on the safety profile of NAcORN.
  • Due to its natural occurrence in food sources, it's likely to be well-tolerated at dietary levels.
  • However, the safety of concentrated NAcORN supplements requires further investigation.

Future Research Directions

  • Studies are needed to explore the potential effects of NAcORN supplementation on L-arginine production and its subsequent impact on physiological functions.
  • Research on the safety profile of NAcORN, particularly in high doses, is crucial for its potential use as a dietary supplement.

Physical Description

Solid

XLogP3

-4.2

LogP

-0.896

Dates

Modify: 2023-08-15
Horie et al. Discovery of proteinaceous N-modification in lysine biosynthesis of Thermus thermophilus Nature Chemical Biology, doi: 10.1038/nchembio.198, published online 20 July 2009 http://www.nature.com/naturechemicalbiology

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